molecular formula C20H19Cl3N2O3 B2400594 N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide CAS No. 863001-79-0

N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide

Cat. No.: B2400594
CAS No.: 863001-79-0
M. Wt: 441.73
InChI Key: DXFDMPPMGLYLLU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes multiple chlorinated phenyl groups and a pyrrolidinyl moiety. Its synthesis and reactivity make it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

    Preparation of 3-chloro-4-methylphenylamine: This can be achieved through the chlorination of 4-methylphenylamine.

    Synthesis of 2,4-dichlorophenoxyacetic acid: This involves the chlorination of phenoxyacetic acid.

    Formation of the acetamide linkage: The final step involves the reaction of 3-chloro-4-methylphenylamine with 2,4-dichlorophenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-methylacetamide

Uniqueness

N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide is unique due to the presence of the pyrrolidinyl moiety, which can impart distinct biological and chemical properties compared to its analogs. This structural feature may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl3N2O3/c1-13-4-6-15(10-16(13)22)25(12-24-8-2-3-19(24)26)20(27)11-28-18-7-5-14(21)9-17(18)23/h4-7,9-10H,2-3,8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFDMPPMGLYLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CN2CCCC2=O)C(=O)COC3=C(C=C(C=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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